

# A Comparative Guide to A3 Adenosine Receptor (A3AR) Agonists in Clinical Development

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the clinical trial data for two leading A3 adenosine receptor (A3AR) agonists: Piclidenoson and Namodenoson. Both small molecules, developed by Can-Fite BioPharma, are in late-stage clinical trials for various inflammatory and oncological indications. This document summarizes their performance, outlines experimental protocols, and visualizes key biological and clinical pathways.

## **A3AR Agonists: An Overview**

A3AR is a G protein-coupled receptor that is highly expressed in inflammatory and cancer cells, while its expression in normal tissues is low. This differential expression makes it an attractive therapeutic target. A3AR agonists have been shown to exert anti-inflammatory and anti-cancer effects through various mechanisms, including the downregulation of the NF-kB and Wnt signaling pathways.[1]

## **Comparative Clinical Trial Data**

The following tables summarize the key quantitative data from recent clinical trials of Piclidenoson and Namodenoson.

## Piclidenoson for Moderate to Severe Plaque Psoriasis

Trial: COMFORT-1 (Phase III)[2][3][4]



| Efficacy Endpoint<br>(Week 16)               | Piclidenoson (3<br>mg)                                       | Placebo        | Otezla (Active<br>Control - Week 32) |
|----------------------------------------------|--------------------------------------------------------------|----------------|--------------------------------------|
| PASI 75                                      | 9.7% (p<0.04 vs<br>Placebo)                                  | 2.6%           | 26.2%                                |
| PASI 50                                      | Not Reported                                                 | Not Reported   | 49.5%                                |
| Psoriasis Disability Index (PDI) Improvement | Superior to Otezla<br>(20.5% vs 10.3%,<br>p<0.05 at Week 32) | Not Applicable | 10.3%                                |

PASI (Psoriasis Area and Severity Index) is a measure of the severity and extent of psoriasis.

Safety Profile: Piclidenoson demonstrated an excellent safety profile, comparable to placebo and showing fewer adverse events than Otezla, particularly concerning gastrointestinal and nervous system disorders.[5]

## Namodenoson for Hepatocellular Carcinoma (HCC)

Trial: Phase II (Second-line treatment for advanced HCC with Child-Pugh B cirrhosis)[1][6]

| Efficacy Endpoint                                                     | Namodenoson (25 mg)      | Placebo    |
|-----------------------------------------------------------------------|--------------------------|------------|
| Median Overall Survival (OS) -<br>All Patients                        | 4.1 months               | 4.3 months |
| Median OS - Child-Pugh B7<br>Subgroup                                 | 6.8 months               | 4.3 months |
| 12-Month OS Rate - Child-<br>Pugh B7 Subgroup                         | 44% (p=0.028 vs Placebo) | 18%        |
| Median Progression-Free<br>Survival (PFS) - Child-Pugh B7<br>Subgroup | 3.5 months               | 1.9 months |
| Objective Response Rate (ORR)                                         | 9%                       | 0%         |
| Disease Control Rate (DCR)                                            | 26% (p=0.013 vs Placebo) | 10%        |
|                                                                       |                          |            |



Note: While the primary endpoint of improved overall survival was not met in the total patient population, a promising efficacy signal was observed in the pre-planned subgroup of patients with Child-Pugh B7 cirrhosis.[1] A Phase III trial (LIVERATION) is currently recruiting patients from this subgroup.[7] One patient in an open-label extension of the Phase II study has shown a complete and long-term response of over 6 years.[8]

## Namodenoson for Non-Alcoholic Steatohepatitis (NASH)

Trial: Phase II[9][10][11]

| Efficacy Endpoint (at 12 or 16 weeks)                  | Namodenoson (25 mg)                       | Placebo  |
|--------------------------------------------------------|-------------------------------------------|----------|
| ALT Normalization (at 16 weeks)                        | 36.8% (p=0.038 vs Placebo)                | 10.0%    |
| AST Change from Baseline (at 12 weeks)                 | -8.1 U/L (p=0.03 vs Placebo)              | +0.3 U/L |
| Adiponectin Level Increase from Baseline (at 12 weeks) | Significant increase (p=0.032 vs Placebo) | Decrease |

ALT (Alanine Aminotransferase) and AST (Aspartate Aminotransferase) are liver enzymes that are elevated in NASH.

Safety Profile: Namodenoson was found to be safe and well-tolerated in this study.[9]

## **Experimental Protocols**

Detailed experimental protocols for the cited clinical trials are outlined below.

## **COMFORT-1 Protocol for Piclidenoson in Psoriasis**

- Study Design: A Phase III, multicenter, randomized, double-blind, placebo- and activecontrolled study.[4]
- Patient Population: Over 400 adults with moderate to severe plaque psoriasis.[4]
- Treatment Arms:



- Piclidenoson (2 mg or 3 mg) administered orally twice daily.
- Placebo twice daily.
- Otezla (apremilast) as an active control.
- Duration: Patients were treated for up to 48 weeks.[4]
- Primary Endpoint: The proportion of patients achieving a PASI 75 response at week 16.[3]
- Secondary Endpoints: Comparison of PASI 50 and PDI with the active control at week 32.[4]

### Phase II Protocol for Namodenoson in HCC

- Study Design: A randomized, double-blind, placebo-controlled, international, multicenter Phase II trial (NCT02128958).[1][8]
- Patient Population: 78 patients with advanced hepatocellular carcinoma and Child-Pugh B cirrhosis who had failed prior sorafenib treatment.
- Treatment Arms:
  - Namodenoson (25 mg) administered orally twice daily.
  - Placebo.
  - Patients were randomized in a 2:1 ratio (Namodenoson:Placebo).
- Primary Endpoint: Overall Survival (OS).[1]
- Secondary Endpoints: Progression-Free Survival (PFS), Objective Response Rate (ORR), and Disease Control Rate (DCR).

### Phase II Protocol for Namodenoson in NASH

 Study Design: A Phase II, double-blind, placebo-controlled, dose-finding study (NCT02927314).[9][11]



- Patient Population: 60 patients with non-alcoholic fatty liver disease (NAFLD) with or without NASH.[9]
- Treatment Arms:
  - Namodenoson (12.5 mg or 25 mg) administered orally twice daily.
  - Placebo.
- Duration: 12 weeks of treatment with a 4-week follow-up.[9]
- Endpoints: Changes in liver enzymes (ALT, AST), liver fat percentage, liver stiffness, and serum biomarkers like adiponectin.[9]

# Signaling Pathways and Experimental Workflows A3 Adenosine Receptor Signaling Pathway

The activation of the A3 adenosine receptor by an agonist like Piclidenoson or Namodenoson initiates a cascade of intracellular events. This pathway is crucial for the anti-inflammatory and anti-cancer effects of these drugs. A3AR signaling can inhibit adenylyl cyclase activity through G-proteins, leading to a decrease in cyclic AMP (cAMP) levels.[12] It can also stimulate the phospholipase C (PLC) pathway and modulate the activity of mitogen-activated protein kinases (MAPKs).[12] Furthermore, A3AR signaling can lead to the downregulation of the Wnt and NF- kB signaling pathways.[1]





Click to download full resolution via product page

Caption: A3AR agonist signaling cascade.

## **Generalized Clinical Trial Workflow**

The clinical development of A3AR agonists follows a standard, rigorous workflow to ensure safety and efficacy. This process begins with preclinical studies and progresses through multiple phases of clinical trials.





Click to download full resolution via product page

Caption: Clinical trial development phases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. targetedonc.com [targetedonc.com]



- 2. Efficacy and safety of piclidenoson in plaque psoriasis: Results from a randomized phase 3 clinical trial (COMFORT-1) PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Positive COMFORT-1 Phase III Results for Can-Fite's Psoriasis Treatment Published [synapse.patsnap.com]
- 4. Can-Fite Announces Positive Top-Line Results from Piclidenoson Phase III COMFORT™ Study in Moderate to Severe Psoriasis :: Can-Fite BioPharma Ltd. (CANF) [ir.canfite.com]
- 5. The COMFORT trial: piclidenoson versus apremilast for plaque psoriasis [psoriasis-hub.com]
- 6. Namodenoson in Advanced Hepatocellular Carcinoma and Child–Pugh B Cirrhosis: Randomized Placebo-Controlled Clinical Trial PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ascopubs.org [ascopubs.org]
- 9. Can-Fite Reports Positive Top Line Results from its Phase II NASH Study with Namodenoson :: Can-Fite BioPharma Ltd. (CANF) [ir.canfite.com]
- 10. researchgate.net [researchgate.net]
- 11. Randomised clinical trial: A phase 2 double-blind study of namodenoson in non-alcoholic fatty liver disease and steatohepatitis PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to A3 Adenosine Receptor (A3AR) Agonists in Clinical Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12405414#clinical-trial-data-for-a3ar-antagonists-in-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com